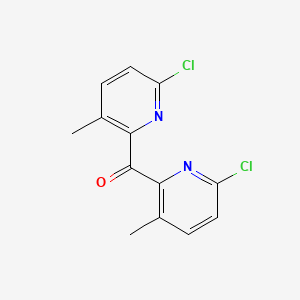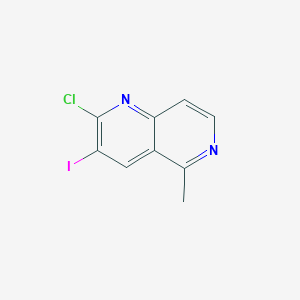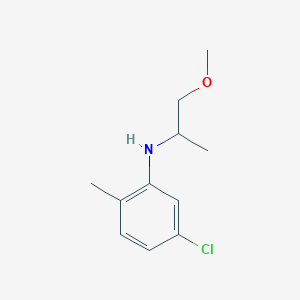
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It can include looking at reaction mechanisms, kinetics, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis of Haptens and Antibodies
- Hapten Synthesis : A study by ten Hoeve et al. (1997) describes the synthesis of haptens, including derivatives related to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, for producing antibodies against organophosphate pesticides. These haptens are conjugated to proteins to create antigens that are immunogenic, helping in the development of polyclonal sera against various pesticides (ten Hoeve et al., 1997).
Biochemical Investigations and Carcinogenic Mechanisms
- Carcinogenic Studies : Research conducted by Hill et al. (1979) involved the biochemical analysis of 4-chloro-2-methylaniline, a compound structurally similar to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline. This study examined its binding to proteins, DNA, and RNA in rat liver, providing insights into the mechanisms of action and activation in carcinogenesis (Hill, Shih, & Struck, 1979).
Antiviral Activity
- Antiretroviral Agents : Hocková et al. (2003) explored compounds related to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, specifically examining their inhibitory activity against various viruses, including HIV. The study indicates the potential of these compounds as antiretroviral agents (Hocková, Holý, Masojídková, et al., 2003).
Drug Development and Synthesis
- Key Impurities in Drug Synthesis : Gazvoda et al. (2018) reported on the synthesis of compounds related to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, specifically in the context of creating key impurities of reverse transcriptase inhibitors like efavirenz, used in HIV/AIDS treatment. This study highlights the synthetic challenges and importance of such compounds in drug development (Gazvoda, Krivec, Časar, & Košmrlj, 2018).
Environmental Fate and Behavior
- Metolachlor in Agricultural Watersheds : Rose et al. (2018) studied the environmental behavior of metolachlor, a compound structurally related to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline. They explored its occurrence and fate within various compartments of agricultural watersheds, providing insights into environmental distribution and degradation processes (Rose, Coupe, Capel, & Webb, 2018).
Safety And Hazards
This involves looking at the compound’s safety data, including its toxicity, flammability, and environmental impact. It can also include looking at safety precautions that need to be taken when handling the compound.
Direcciones Futuras
This involves looking at potential future research directions or applications for the compound. It can include potential uses in industry or medicine, or areas of research that could be explored.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJHKSPEXMXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



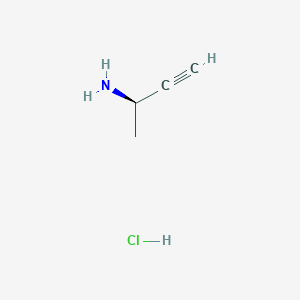
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
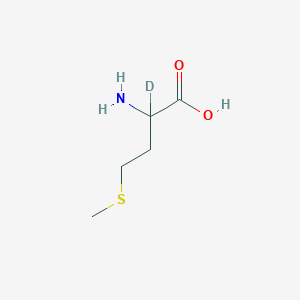
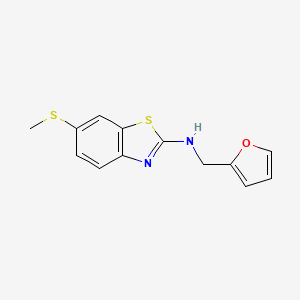
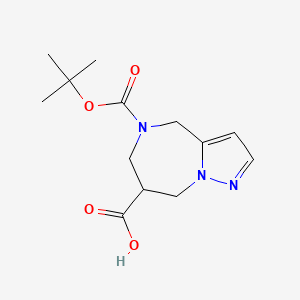
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428270.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
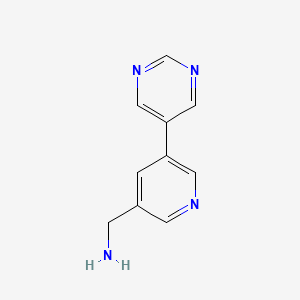
![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)
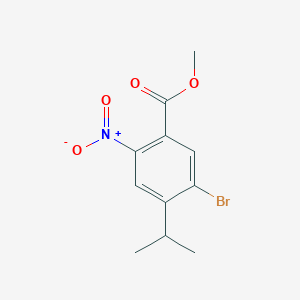
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)
